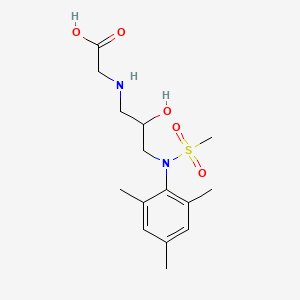

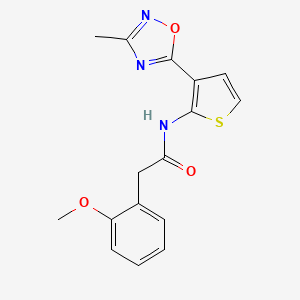

2-((2-hydroxy-3-(N-mesitylmethylsulfonamido)propyl)amino)acetic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 2-((2-hydroxy-3-(N-mesitylmethylsulfonamido)propyl)amino)acetic acid is a chemical that features a sulfonamide group, which is a common moiety in medicinal chemistry due to its resemblance to the amide bond in peptides and its ability to engage in hydrogen bonding. The presence of the hydroxy and amino groups in the molecule suggests potential for intra- or intermolecular hydrogen bonding, which could influence its physical properties and reactivity.

Synthesis Analysis

The synthesis of related sulfonamide compounds has been described in the literature. For instance, the preparation of (2-methyl-propane-2-sulfonylimino) acetic acid ethyl ester is achieved through the reaction of tert-butylsulfonamide with thionyl chloride and ethyl glyoxylate. This process involves the formation of a sulfonyl imino ester, which is a key intermediate in the synthesis of sulfonamide derivatives . Although the exact synthesis of 2-((2-hydroxy-3-(N-mesitylmethylsulfonamido)propyl)amino)acetic acid is not detailed, similar methodologies could potentially be applied, with appropriate modifications to the starting materials and reaction conditions to introduce the specific functional groups present in the target molecule.

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives can be complex, with the potential for various electronic and steric effects due to substituents on the aromatic ring and the presence of additional functional groups. In related compounds, such as substituted N-(2-hydroxyphenyl)-2-((4-methylbenzenesulfonyl)amino)acetamides, X-ray crystallography has been used to determine the molecular structure, revealing the presence of intra- and intermolecular hydrogen bonds . These hydrogen bonds can significantly influence the molecular conformation and stability of the compounds. For 2-((2-hydroxy-3-(N-mesitylmethylsulfonamido)propyl)amino)acetic acid, similar structural analyses would be essential to understand its conformation and potential binding interactions.

Chemical Reactions Analysis

Sulfonamide derivatives can participate in a variety of chemical reactions, often serving as intermediates in the synthesis of more complex molecules. The reactivity of these compounds can be influenced by the nature of the substituents attached to the sulfonamide nitrogen and the presence of other reactive functional groups. For example, the N-tert-butylsulfonyl imino ester mentioned in the synthesis of related compounds has been used in allylation reactions . The reactivity of 2-((2-hydroxy-3-(N-mesitylmethylsulfonamido)propyl)amino)acetic acid would likely be influenced by the hydroxy and amino groups, which could participate in reactions such as esterification, amidation, or the formation of hydrogen-bonded complexes.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives are closely related to their molecular structure. The presence of hydrogen-bonding groups can affect properties such as solubility, melting point, and boiling point. Variable temperature NMR experiments on related compounds have provided evidence for the dynamic nature of hydrogen bonding in solution, which can also impact the compounds' chemical behavior . For 2-((2-hydroxy-3-(N-mesitylmethylsulfonamido)propyl)amino)acetic acid, properties such as solubility in various solvents, acidity or basicity of the functional groups, and stability under different conditions would be important to characterize to understand its potential applications.

科学的研究の応用

Synthesis and Characterization

The synthesis and characterization of related sulfonamide compounds have been extensively studied. For instance, the synthesis of benzoxazole derivatives through the catalysis by Propylsulfonic acid functionalized materials demonstrates the utility of sulfonamide groups in facilitating reactions under specific conditions, highlighting the versatility of sulfonamide-based compounds in organic synthesis (Ghodsi Mohammadi Ziarani et al., 2012). Furthermore, the structural characterization of such compounds through spectroscopic methods provides insights into their chemical behavior and potential applications (M. Ikram et al., 2015).

Catalytic Applications

Sulfonamide compounds have been shown to serve as catalysts in various chemical reactions. For example, the modification of mesoporous materials with sulfonic acid groups to create hydrophobic solid acid catalysts illustrates the application of sulfonamide derivatives in enhancing catalytic efficiency in reactions like acetic acid esterification (J. Manayil et al., 2017). This research underscores the significance of sulfonamide functional groups in the development of novel catalysts for industrial and laboratory use.

Biochemical Studies

In biochemical research, sulfonamide compounds have been employed to study enzyme inhibition and protein modification. Investigations into N-hydroxysulfosuccinimide esters, closely related to sulfonamides, reveal their role in protein modification reagents, offering valuable tools for studying protein interactions and functions (P. Anjaneyulu & J. V. Staros, 2009). These studies contribute to our understanding of protein chemistry and the development of biochemical methodologies.

Material Science

Sulfonamide derivatives have applications in material science, particularly in the synthesis of novel materials with specific properties. For example, the development of sulfonated thin-film composite nanofiltration membranes demonstrates the use of sulfonamide groups in enhancing water flux and dye treatment capabilities of membranes (Yang Liu et al., 2012). This research highlights the potential of sulfonamide-based compounds in environmental applications and water purification technologies.

特性

IUPAC Name |

2-[[2-hydroxy-3-(2,4,6-trimethyl-N-methylsulfonylanilino)propyl]amino]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N2O5S/c1-10-5-11(2)15(12(3)6-10)17(23(4,21)22)9-13(18)7-16-8-14(19)20/h5-6,13,16,18H,7-9H2,1-4H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVKPIPNVGTVBDM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)N(CC(CNCC(=O)O)O)S(=O)(=O)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((2-hydroxy-3-(N-mesitylmethylsulfonamido)propyl)amino)acetic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Bromo-8-methoxy-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B2519342.png)

![N-(2-chlorophenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2519350.png)

![[4-(Methylthio)phenyl]glyoxylic acid](/img/structure/B2519352.png)

![N-(5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2-phenylthiazole-4-carboxamide](/img/structure/B2519353.png)

![2,4-dimethyl-N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2519354.png)

![N-cycloheptyl-7-hydroxy-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2519355.png)

![6-fluoro-2-{4-[(2E)-3-phenylprop-2-enoyl]piperazin-1-yl}-1,3-benzothiazole](/img/structure/B2519356.png)

![N'-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-(3-ethoxypropyl)oxamide](/img/structure/B2519359.png)